
Aminocaproyl-Val-Cit-PABC-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminocaproil-Val-Cit-PABC-MMAE es un conjugado de fármaco-enlace utilizado en la síntesis de conjugados de anticuerpo-fármaco (ADC). Este compuesto está diseñado para administrar agentes citotóxicos potentes específicamente a las células diana, como las células cancerosas, aprovechando las capacidades de direccionamiento de los anticuerpos. El compuesto consta de un enlace peptídico (Val-Cit-PABC) y una carga útil citotóxica (monometil auristatina E, MMAE). El enlace es escindido, lo que permite la liberación del agente citotóxico una vez dentro de la célula diana .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Aminocaproil-Val-Cit-PABC-MMAE implica múltiples pasos, incluida la formación del enlace peptídico y la conjugación de la carga útil citotóxica. El enlace peptídico se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida. El paso final implica la conjugación del enlace al agente citotóxico MMAE a través de un enlace carbamato .
Métodos de producción industrial
La producción industrial de Aminocaproil-Val-Cit-PABC-MMAE sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación. El producto final se liofiliza normalmente y se almacena en nitrógeno a bajas temperaturas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Aminocaproil-Val-Cit-PABC-MMAE experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El enlace peptídico puede ser escindido por enzimas como la catepsina B, liberando la carga útil citotóxica.
Sustitución: El enlace carbamato puede formarse mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Productos principales
El producto principal de estas reacciones es el Aminocaproil-Val-Cit-PABC-MMAE totalmente sintetizado, que luego se utiliza en la formulación de ADC .
Aplicaciones Científicas De Investigación
Aminocaproil-Val-Cit-PABC-MMAE tiene varias aplicaciones de investigación científica, particularmente en el campo de la oncología:
Mecanismo De Acción
El mecanismo de acción de Aminocaproil-Val-Cit-PABC-MMAE implica varios pasos:
Direccionamiento: El ADC se une a un antígeno específico en la superficie de la célula diana.
Internalización: El complejo ADC-antígeno se internaliza en la célula mediante endocitosis.
Citotoxicidad: La MMAE liberada interrumpe la función de los microtúbulos, lo que lleva a la detención del ciclo celular y la apoptosis.
Comparación Con Compuestos Similares
Aminocaproil-Val-Cit-PABC-MMAE es único debido a su enlace peptídico específico y su potente carga útil citotóxica. Los compuestos similares incluyen:
Val-Cit-PABC-MMAF: Otro enlace de ADC con una carga útil citotóxica diferente (monometil auristatina F).
Val-Ala-PABC-MMAE: Utiliza una secuencia peptídica diferente (Val-Ala) pero la misma carga útil citotóxica.
vcMMAE: Un enlace de ADC comúnmente utilizado en ADC en fase clínica.
Estos compuestos comparten mecanismos de acción similares pero difieren en sus secuencias de enlace y agentes citotóxicos, lo que puede afectar sus perfiles de estabilidad, eficacia y toxicidad .
Propiedades
Fórmula molecular |
C64H105N11O13 |
|---|---|
Peso molecular |
1236.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1 |
Clave InChI |
BHUSKKMQANWJKI-GQXROUNCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


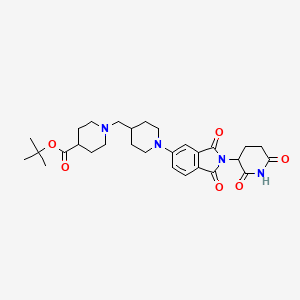
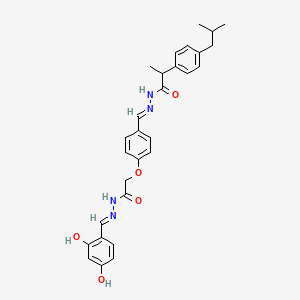
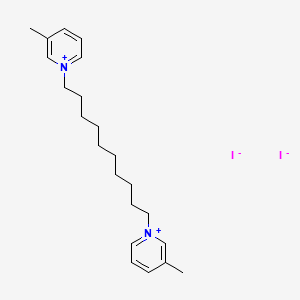
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
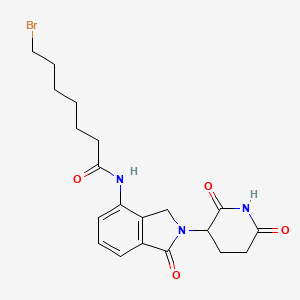


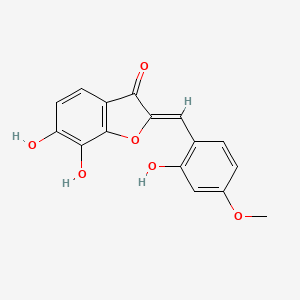
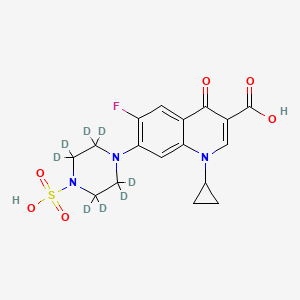
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
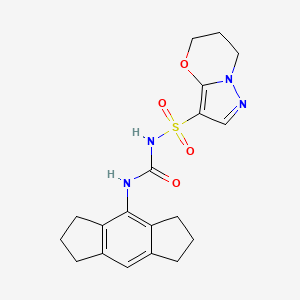

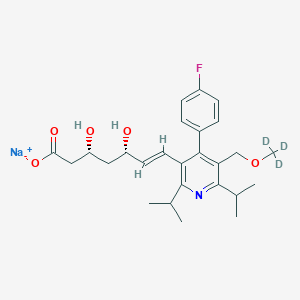
![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
